molecular formula C24H27FN6O4 B1141236 Dovitinib lactate CAS No. 692737-80-7

Dovitinib lactate

Cat. No.: B1141236
CAS No.: 692737-80-7
M. Wt: 482.5 g/mol
InChI Key: ZRHDKBOBHHFLBW-UHFFFAOYSA-N
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Description

Dovitinib lactate is an orally active small molecule that exhibits potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. It is particularly effective in inhibiting kinases associated with various cancers, including acute myeloid leukemia and multiple myeloma .

Mechanism of Action

Dovitinib lactate, also known as this compound anhydrous or Dovitinib (TKI258) Lactate, is an orally active small molecule with potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis .

Target of Action

Dovitinib primarily targets fibroblast growth factor receptors (FGFR), vascular endothelial growth factor receptors (VEGFR), and platelet-derived growth factor receptors (PDGFR) . These receptors play a crucial role in the proliferation, migration, and survival of cancer cells .

Mode of Action

Unlike many kinase inhibitors that only target VEGF, Dovitinib inhibits receptors in the FGF pathway, as well as VEGF and PDGF . By inhibiting these receptors, Dovitinib disrupts the signaling pathways that promote tumor growth and angiogenesis .

Biochemical Pathways

The inhibition of FGFR, VEGFR, and PDGFR disrupts several biochemical pathways involved in tumor growth and angiogenesis . This includes the FGF pathway, which is potentially of therapeutic significance to a group of myeloma patients whose cancer cells express high levels of surface FGF receptors .

Pharmacokinetics

The pharmacokinetic properties of Dovitinib are currently under investigation. , it is known that Dovitinib is orally active.

Result of Action

The inhibition of FGFR, VEGFR, and PDGF by Dovitinib results in the disruption of tumor growth and angiogenesis . This can lead to the inhibition of cancer cell proliferation and the induction of cancer cell death .

Action Environment

The action of Dovitinib can be influenced by various environmental factors. For instance, the presence of certain growth factors in the tumor microenvironment can affect the efficacy of Dovitinib . .

Biochemical Analysis

Biochemical Properties

Dovitinib lactate anhydrous works by inhibiting the activity of multiple RTKs, which play a crucial role in biochemical reactions within cells . These RTKs include fibroblast growth factor receptors (FGFR), vascular endothelial growth factor receptors (VEGFR), and platelet-derived growth factor receptors (PDGFR) . The nature of these interactions involves the binding of Dovitinib to these receptors, thereby inhibiting their phosphorylation and subsequent activation .

Cellular Effects

This compound anhydrous has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by inhibiting the signaling pathways of RTKs, which are involved in cell proliferation and survival . This inhibition can impact gene expression and cellular metabolism, leading to a reduction in tumor growth and angiogenesis .

Molecular Mechanism

The molecular mechanism of this compound anhydrous involves its binding to and inhibition of multiple RTKs . This inhibition prevents the phosphorylation of these receptors, thereby blocking their activation and the downstream signaling pathways . This can lead to changes in gene expression and a decrease in the proliferation and survival of cancer cells .

Dosage Effects in Animal Models

In animal models of osteosarcoma, treatment with Dovitinib increased the median survival time by 50% as compared to control animals .

Metabolic Pathways

It is known that Dovitinib inhibits receptors in the FGF pathway, as well as VEGF and PDGF . These pathways are involved in cell proliferation, survival, and angiogenesis .

Transport and Distribution

Given its mechanism of action, it is likely that Dovitinib is transported into cells where it binds to and inhibits the activity of multiple RTKs .

Subcellular Localization

As a small molecule inhibitor of RTKs, it is likely that Dovitinib interacts with these receptors at the cell membrane and may also have effects within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dovitinib lactate involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and detailed in specific research publications and patents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Dovitinib lactate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .

Scientific Research Applications

Dovitinib lactate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to inhibit a broader range of RTKs compared to other similar compounds. This broad-spectrum inhibition makes it a promising candidate for treating various cancers with different kinase profiles .

Properties

IUPAC Name

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O.C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2,4H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHDKBOBHHFLBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692737-80-7
Record name Dovitinib lactate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0692737807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOVITINIB LACTATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B82T791274
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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